Enantiomeric Purity: Defined (R)-Stereochemistry vs. Racemic Mixture
The (R)-2-Amino-2-(2-fluorophenyl)ethanol is a single, defined enantiomer, whereas the racemic mixture (CAS 179811-62-2) contains both (R)- and (S)-forms in equal proportions . This distinction is crucial for applications requiring stereochemical control, as the use of a racemate can lead to undesired stereochemical outcomes or the formation of diastereomeric impurities. The (R)-enantiomer provides a defined stereochemical input, essential for the predictable synthesis of enantiomerically pure compounds [1].
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Single (R)-enantiomer |
| Comparator Or Baseline | Racemic mixture (CAS 179811-62-2); contains 50:50 (R):(S) enantiomers |
| Quantified Difference | Qualitative: Single enantiomer vs. racemic mixture |
| Conditions | N/A - Structural definition |
Why This Matters
This ensures predictable stereochemical outcomes in asymmetric synthesis and avoids the complexity and cost of chiral separation.
- [1] Kuujia. (n.d.). (R)-2-Amino-2-(2-fluorophenyl)ethanol. Retrieved from https://www.kuujia.com/cas/1213876-57-3.html View Source
